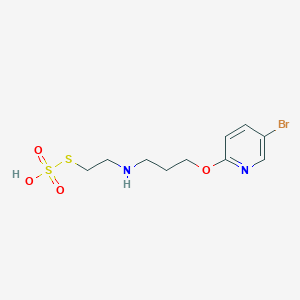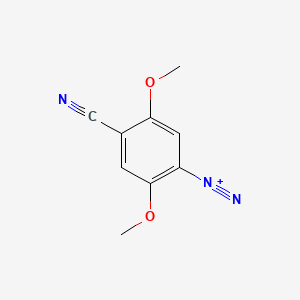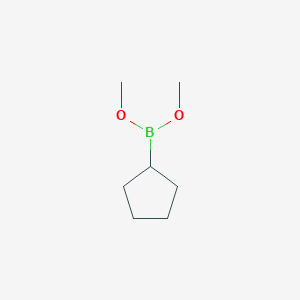
3,4-Dichloro-5-ethoxyfuran-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichloro-5-ethoxyfuran-2(5H)-one: is an organic compound that belongs to the furan family Furans are heterocyclic compounds characterized by a five-membered ring containing one oxygen atom This particular compound is distinguished by the presence of two chlorine atoms at the 3 and 4 positions, and an ethoxy group at the 5 position of the furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5-ethoxyfuran-2(5H)-one can be achieved through several methods. One common approach involves the chlorination of 5-ethoxyfuran-2(5H)-one. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to introduce chlorine atoms at the 3 and 4 positions.
Another method involves the ethoxylation of 3,4-dichlorofuran-2(5H)-one. This can be done using ethanol in the presence of a base such as sodium ethoxide, which facilitates the substitution of the hydrogen atom at the 5 position with an ethoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial. Catalysts may also be employed to enhance the efficiency of the reactions.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dichloro-5-ethoxyfuran-2(5H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form dihydrofuran derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 3,4-disubstituted furan derivatives.
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of dihydrofuran derivatives.
Aplicaciones Científicas De Investigación
3,4-Dichloro-5-ethoxyfuran-2(5H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,4-Dichloro-5-ethoxyfuran-2(5H)-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms and the ethoxy group can influence its reactivity and binding affinity to molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dichlorofuran-2(5H)-one: Lacks the ethoxy group, making it less versatile in certain reactions.
5-Ethoxyfuran-2(5H)-one:
3,4-Dibromo-5-ethoxyfuran-2(5H)-one: Similar structure but with bromine atoms instead of chlorine, leading to different reactivity and properties.
Uniqueness
3,4-Dichloro-5-ethoxyfuran-2(5H)-one is unique due to the combination of chlorine atoms and an ethoxy group, which provides a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
40882-43-7 |
|---|---|
Fórmula molecular |
C6H6Cl2O3 |
Peso molecular |
197.01 g/mol |
Nombre IUPAC |
3,4-dichloro-2-ethoxy-2H-furan-5-one |
InChI |
InChI=1S/C6H6Cl2O3/c1-2-10-6-4(8)3(7)5(9)11-6/h6H,2H2,1H3 |
Clave InChI |
NREPTDJVELVNOU-UHFFFAOYSA-N |
SMILES canónico |
CCOC1C(=C(C(=O)O1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[5-(4-Methoxyphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14656345.png)
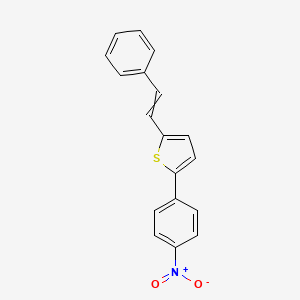

![6-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14656366.png)

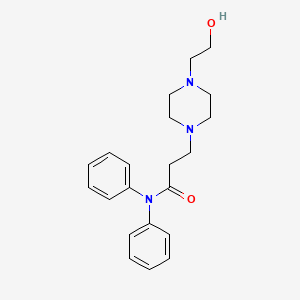
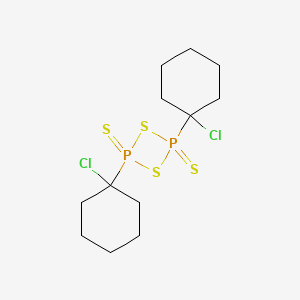
![2-(Ethenyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14656401.png)
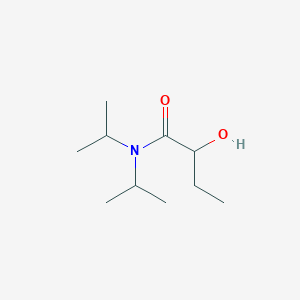
![Lithium, [bis(methylthio)(trimethylsilyl)methyl]-](/img/structure/B14656412.png)
